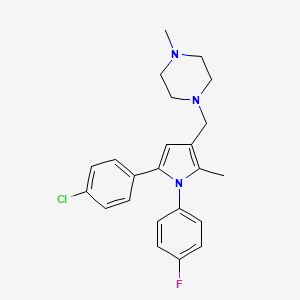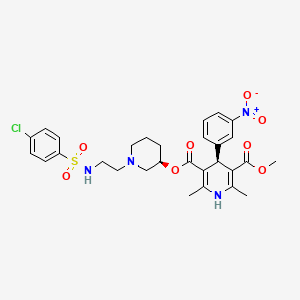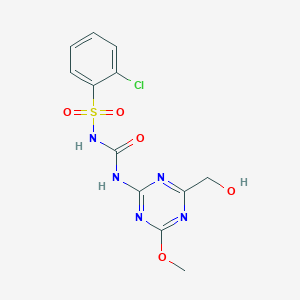
2,2'-Bi-1,4-dioxane, 3-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bi-1,4-dioxane, 3-butyl- is a chemical compound with the molecular formula C12H22O4 It is a derivative of 1,4-dioxane, a heterocyclic organic compound known for its use as a solvent and stabilizer
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,4-dioxane, 3-butyl- typically involves the reaction of 1,4-dioxane with butylating agents under controlled conditions. One common method is the reaction of 1,4-dioxane with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of 2,2’-Bi-1,4-dioxane, 3-butyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Bi-1,4-dioxane, 3-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding dioxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of 2,2’-Bi-1,4-dioxane, 3-butyl-, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with butyl bromide.
Major Products Formed:
Oxidation: Formation of dioxane derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced dioxane compounds.
Substitution: Formation of butyl-substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
2,2’-Bi-1,4-dioxane, 3-butyl- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and other heterocyclic compounds.
Biology: Investigated for its potential as a stabilizer in biological assays and as a component in drug delivery systems.
Medicine: Explored for its potential use in pharmaceutical formulations due to its solubility and stability properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-Bi-1,4-dioxane, 3-butyl- involves its interaction with molecular targets through various pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cellular membranes and proteins, influencing their function and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,2’-Bi-1,4-dioxane, 3-butyl- can be compared with other similar compounds such as:
1,4-Dioxane: A simpler analog without the butyl substitution, used primarily as a solvent.
2,2’-Bi-1,4-dioxane: A related compound without the butyl group, with different chemical properties and applications.
3-Butyl-1,4-dioxane: A similar compound with the butyl group at a different position, leading to variations in reactivity and applications.
The uniqueness of 2,2’-Bi-1,4-dioxane, 3-butyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
6963-13-9 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2-butyl-3-(1,4-dioxan-2-yl)-1,4-dioxane |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-10-12(16-8-7-14-10)11-9-13-5-6-15-11/h10-12H,2-9H2,1H3 |
Clave InChI |
XMRNRCXSKHBACG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(OCCO1)C2COCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


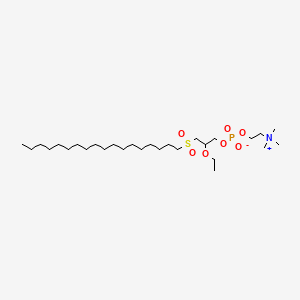

![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
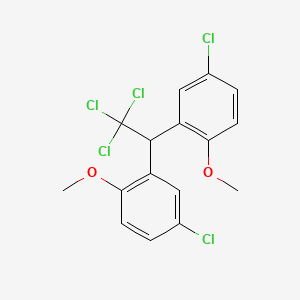
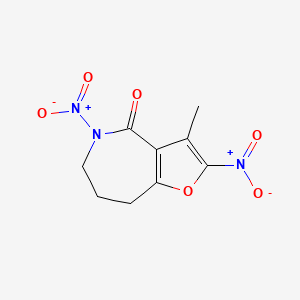
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)
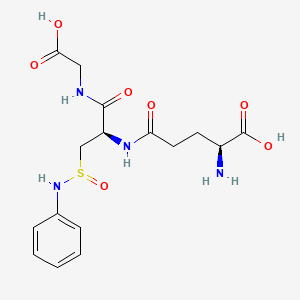
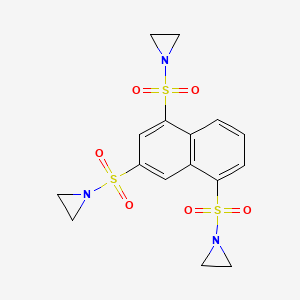
![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
